molecular formula C30H22Cl2O4 B12470058 (2,2-Dichloroethene-1,1-diyl)dibenzene-4,1-diyl bis(3-methylbenzoate)

(2,2-Dichloroethene-1,1-diyl)dibenzene-4,1-diyl bis(3-methylbenzoate)

Cat. No.: B12470058
M. Wt: 517.4 g/mol
InChI Key: OCZCPZINVAKMEZ-UHFFFAOYSA-N
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Description

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2,2-DICHLORO-1-[4-(3-METHYLBENZOYLOXY)PHENYL]ETHENYL}PHENYL 3-METHYLBENZOATE is unique due to its specific structure, which includes multiple aromatic rings and chlorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H22Cl2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[4-[2,2-dichloro-1-[4-(3-methylbenzoyl)oxyphenyl]ethenyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C30H22Cl2O4/c1-19-5-3-7-23(17-19)29(33)35-25-13-9-21(10-14-25)27(28(31)32)22-11-15-26(16-12-22)36-30(34)24-8-4-6-20(2)18-24/h3-18H,1-2H3

InChI Key

OCZCPZINVAKMEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=C(Cl)Cl)C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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